Diethyl phosphate chemical properties and reactivity
Diethyl phosphate chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl Phosphate
Introduction
Diethyl phosphate (DEP), also known as diethyl hydrogen phosphate, is an organophosphorus compound with the chemical formula C₄H₁₁O₄P. It is a dialkyl phosphate ester that exists as a colorless oil.[1] DEP is of significant interest to researchers, particularly in the fields of environmental science, toxicology, and drug development, primarily because it is a major metabolite of many commonly used organophosphorus pesticides, such as chlorpyrifos.[1][2][3] Its presence in biological samples, such as urine, is often used as a biomarker for exposure to these pesticides.[1][2] This guide provides a detailed overview of the chemical properties, reactivity, and relevant experimental protocols for diethyl phosphate.
Chemical and Physical Properties
Diethyl phosphate is a combustible liquid that is soluble in water and common organic solvents.[1] It is characterized by its acidic nature due to the presence of a hydroxyl group attached to the phosphorus atom. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | diethoxyphosphinic acid | [4] |
| Synonyms | Diethyl phosphoric acid, DEP, DPF | [3][5] |
| CAS Number | 598-02-7 | [3][6] |
| Molecular Formula | C₄H₁₁O₄P | [6][7] |
| Molecular Weight | 154.10 g/mol | [3][6] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 80 °C at 0.7 mmHg | [1] |
| Density | 1.29 g/mL | [3] |
| Water Solubility | 44.1 g/L (Predicted) | [4] |
| pKa (Strongest Acidic) | 1.95 (Predicted) | [4] |
| Stability | Stable under recommended storage conditions. | [8] |
Reactivity
The reactivity of diethyl phosphate is governed by the electrophilic nature of the phosphorus atom and the acidity of the P-OH proton. It can participate in various reactions, including hydrolysis, nucleophilic substitution, and reactions with oxidizing and reducing agents.
Hydrolysis
Nucleophilic Substitution
Phosphate esters are susceptible to nucleophilic attack. The reaction can occur at two primary sites: the electrophilic phosphorus atom (P-O cleavage) or the α-carbon of the ethyl group (C-O cleavage).[11]
-
Attack at Phosphorus: Nucleophiles can attack the phosphorus center, leading to the displacement of an ethoxy group or the hydroxyl group. This is a common pathway for the detoxification of organophosphorus compounds.[12] Reactions with amines, for instance, can proceed via a concerted nucleophilic attack.[13]
-
Attack at Carbon: Strong nucleophiles can attack the methylene carbon of the ethyl group in an SN2 reaction, with the diethyl phosphate anion acting as a leaving group.[11]
The prevailing mechanism depends on the nature of the nucleophile, the leaving group, and the reaction conditions.[11]
Other Reactions
-
Incompatible Materials: Diethyl phosphate is incompatible with strong acids and alkalis.[8]
-
Oxidation: Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[14]
-
Reduction: In the presence of strong reducing agents like hydrides, organophosphates can form highly toxic and flammable phosphine gas.[14]
Experimental Protocols
Synthesis of Diethyl Phosphate
Several methods for the synthesis of diethyl phosphate have been reported.
Method 1: From Diethyl Chlorophosphate This method involves the reaction of diethyl chlorophosphate with a suitable reagent like benzaldoxime. The reaction proceeds through a diethyl benzaldimino phosphate intermediate, which then decomposes to yield diethyl phosphate and benzonitrile.[1] Using tert-butanol instead of benzaldoxime is also possible, though it may result in a lower yield.[1]
Method 2: From Phosphorus Trichloride A multi-step synthesis starting from phosphorus trichloride (PCl₃) can also be employed:
-
Reaction of PCl₃ with ethanol.
-
Treatment with pyridine and carbon tetrachloride (CCl₄).
-
Conversion of the formed trichloroethyl ester to a mixed anhydride with acetic acid and triethylamine (Et₃N).
-
Final acid hydrolysis to yield diethyl phosphate.[1]
Caption: A simplified workflow for the synthesis of Diethyl Phosphate.
Analytical Methods for Quantification
The analysis of diethyl phosphate, especially in biological matrices like urine or feces, is crucial for monitoring pesticide exposure. Due to its polarity and non-volatility, a derivatization step is typically required for gas chromatography (GC) analysis.[15]
General Protocol for DEP Analysis in Biological Samples:
-
Sample Preparation: The biological sample (e.g., feces) is homogenized in water.[16]
-
Extraction: A liquid-liquid extraction is performed to isolate the analytes.[17]
-
Derivatization: The extracted DEP is alkylated to form a less polar, more volatile ester. A common derivatizing agent is pentafluorobenzyl bromide (PFBB), which converts DEP into its pentafluorobenzyl ester.[15][16][18] This reaction is often carried out using a phase transfer catalyst.[16]
-
Purification (Optional): The derivatized extract can be purified using solid-phase extraction (SPE) to remove interfering matrix components.[18]
-
Instrumental Analysis: The final extract is analyzed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity for identification and quantification.[15][17]
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): A detector specific for phosphorus-containing compounds.[15][16][18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative that may not require derivatization, analyzing DEP directly.[15][17]
-
The recovery rates for DEP using a GC-FPD method after derivatization have been reported in the range of 47-62% from fecal samples.[16]
Caption: A typical workflow for analyzing Diethyl Phosphate in biological matrices.
Biological Activity and Toxicology
Diethyl phosphate is not just a biomarker; it exhibits biological activity. Chronic exposure to DEP has been shown to cause thyroid-related hormone disorders in rats, potentially acting as an endocrine-disrupting chemical.[1][19][20] Studies have indicated that DEP can interfere with thyroid hormone biosynthesis, transport, and receptor binding.[19][21] Furthermore, DEP can affect the gut microbiota, leading to an enrichment of certain opportunistic pathogens and a decrease in the pro-inflammatory cytokine interleukin-6 (IL-6).[3][5][21]
Hazard Information: Diethyl phosphate is classified as harmful if swallowed or in contact with skin.[1] It is corrosive and can cause severe skin burns and serious eye damage.[1]
References
- 1. Diethyl phosphate - general description and application - Georganics [georganics.sk]
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- 5. DIETHYL PHOSPHATE | 598-02-7 [chemicalbook.com]
- 6. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mzCloud – Diethyl phosphate [mzcloud.org]
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- 12. researchgate.net [researchgate.net]
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- 14. DIETHYL PHOSPHITE AND TRIETHYL PHOSPHITE, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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